molecular formula C8H9NO3 B1266802 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate CAS No. 14906-63-9

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

Cat. No.: B1266802
CAS No.: 14906-63-9
M. Wt: 167.16 g/mol
InChI Key: HPFQJBOXPBNOJK-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C8H9NO3 It is known for its unique structure, which includes a pyridine ring substituted with an ethoxycarbonyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions, typically at room temperature.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds. These products have various applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-1-ium-1-olate: Lacks the ethoxycarbonyl group, resulting in different chemical properties.

    3-(Methoxycarbonyl)pyridin-1-ium-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Ethoxycarbonyl)pyridine: Lacks the oxo group, leading to different reactivity.

Uniqueness

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate is unique due to the presence of both the ethoxycarbonyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQJBOXPBNOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291453
Record name MLS002693958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-63-9
Record name 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14906-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002693958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693958
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold solution of 3-ethoxycarbonylpyridine (25 g, 165.4 mmol, 1 eq) in DCM was slowly added mCPBA (70% wt, 198.5 mmol) and the reaction mixture was stirred at rt overnight. Reaction was cooled and diluted with DCM and then neutralized with slow addition of sat. NaHCO3. Aqueous layer was washed with DCM (3×) and the combined organic layer was dried and evaporated to give a residue, which was purified by column chromatography (EtOAc/MeOH) to give 3-ethoxycarbonylpyridine N-oxide (13.6 g). MS: exact mass calculated for C8H9NO3, 167.06; m/z found, 168 [M+H]+.
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